Product packaging for 3,4-Dichlorobenzamide(Cat. No.:CAS No. 2670-38-4)

3,4-Dichlorobenzamide

Cat. No.: B1295324
CAS No.: 2670-38-4
M. Wt: 190.02 g/mol
InChI Key: XURBWYCGQQXTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dichlorobenzamide Derivatives in Scientific Inquiry

Dichlorobenzamide derivatives are a class of chemical compounds that have been the subject of scientific investigation for their varied biological activities. Historically, the development of these compounds has often been driven by the need for new therapeutic agents, agrochemicals, and industrial chemicals. For instance, the benzamide (B126) class of compounds, to which 3,4-dichlorobenzamide belongs, is recognized for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai

In the field of agrochemicals, dichlorobenzamide moieties have been explored for their herbicidal activity. ontosight.aigoogle.com The discovery of the herbicidal properties of propanil (B472794), a compound that degrades into 3,4-dichloroaniline (B118046) (a related compound to this compound), dates back to 1957. researchgate.net This discovery spurred further research into related chlorinated aniline (B41778) and benzamide derivatives for weed control in various crops. google.comresearchgate.net

In medicinal chemistry, dichlorobenzamide derivatives have been synthesized and evaluated for a range of potential therapeutic applications. Research has explored their potential as antimicrobial and anticancer agents. For example, some derivatives have demonstrated antibacterial activity against Gram-positive bacteria. The core structure of this compound is considered crucial for binding to biological receptors and exerting pharmacological effects.

Significance of this compound as a Research Compound

The significance of this compound as a research compound stems from its role as both a synthetic intermediate and a subject of study in its own right. ontosight.ai It serves as a building block in the synthesis of more complex molecules with potential biological activity.

Its role as a metabolite of the widely used herbicide propanil is a major area of research. taylorandfrancis.comnih.govagronomy.org Propanil is enzymatically hydrolyzed in plants and soil to form 3,4-dichloroaniline (DCA) and propionic acid. taylorandfrancis.comagronomy.org DCA can be further transformed in the environment, and understanding the fate of these degradation products, including the potential formation of related benzamides, is crucial for environmental risk assessment. agronomy.orgacs.org The presence of this compound and its precursor DCA in soil and water systems has prompted numerous studies into their environmental persistence, degradation pathways, and potential ecotoxicological effects. ontosight.aiagronomy.orgacs.org

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound is multifaceted and can be broadly categorized into several key areas:

Agrochemical and Environmental Research: A significant body of research focuses on this compound in the context of agriculture and the environment. This includes its connection to the herbicide propanil, where it is studied as a metabolite. taylorandfrancis.comnih.govnih.gov Investigations in this area examine the dissipation and persistence of propanil and its degradation product, 3,4-dichloroaniline (DCA), in soil and water. agronomy.org The microbial degradation of propanil to DCA is a key focus, with studies identifying various microorganisms capable of this transformation. agronomy.orgresearchgate.netresearchgate.net The subsequent fate of DCA in the environment, including its potential for photodegradation, is also an active area of research. acs.org

Synthetic and Medicinal Chemistry: In this field, this compound is utilized as an intermediate for creating more complex molecules. biosynth.com Researchers have synthesized various derivatives to explore their potential biological activities, such as antimicrobial and anticancer properties. Studies have also investigated the synthesis of dichlorobenzamide derivatives for potential use in treating neurological disorders by targeting enzymes like acetylcholinesterase and butyrylcholinesterase. smolecule.com

Toxicological Research: The toxicological profile of propanil and its metabolites, including 3,4-dichloroaniline, has been a subject of investigation. nih.gov Some studies have explored the in vitro nephrotoxicity of both propanil and 3,4-DCA. nih.gov Research has also looked into the hematotoxic effects of propanil, which are attributed to its hydrolysis to 3,4-DCA. nih.gov

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C7H5Cl2NO ontosight.ainih.gov
Molecular Weight 190.02 g/mol nih.gov
Appearance White crystalline solid ontosight.ai
CAS Number 2670-38-4 nih.gov

Research Findings on this compound and Related Compounds

Research AreaKey FindingsRelated CompoundsSource
Herbicidal Activity Dichlorobenzamide moiety is known for its herbicidal activity.N-(3-chloro-4-methylphenyl)-2-acetyloxy-3,5-dichlorobenzamide ontosight.ai
Environmental Fate Propanil is rapidly degraded by microbes into the major degradation product 3,4-dichloroaniline.Propanil, 3,4-dichloroaniline (DCA) researchgate.net
Environmental Fate The secondary pollutant 3,4-dichloroaniline (DCA) is produced by the biological degradation of herbicides like propanil in paddy fields.Propanil, 3,4-dichloroaniline (DCA) acs.org
Metabolism in Plants In rice plants, propanil is rapidly hydrolyzed to 3,4-dichloroaniline and propionic acid.Propanil, 3,4-dichloroaniline (DCA), Propionic acid taylorandfrancis.com
Toxicity A major metabolite of propanil, 3,4-dichloroaniline (3,4-DCA), has been shown to be a nephrotoxicant in vivo and in vitro.Propanil, 3,4-dichloroaniline (DCA) nih.gov
Antimicrobial Activity Dichlorobenzamide derivatives have been investigated for antimicrobial properties, showing activity against Gram-positive bacteria.3,4-Dichloro-N-(2-chloroethyl)benzamide, Staphylococcus aureus, Enterococcus faecalis
Anticancer Potential 3,4-Dichloro-N-(2-chloroethyl)benzamide has been investigated for its anticancer potential in vitro.3,4-Dichloro-N-(2-chloroethyl)benzamide
Synthetic Intermediate Used as an intermediate in the synthesis of more complex organic molecules.3,4-Dichlorobenzoic acid, Thionyl chloride, Oxalyl chloride, 2-chloroethylamine
Synthetic Intermediate Has been used in the synthesis of new drugs like phenazepam and etizolam.Phenazepam, Etizolam biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B1295324 3,4-Dichlorobenzamide CAS No. 2670-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBWYCGQQXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181207
Record name 3,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2670-38-4
Record name 3,4-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2670-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzamide

Established Synthetic Routes for 3,4-Dichlorobenzamide

The synthesis of this compound can be achieved through various established chemical pathways. These routes typically involve the formation of the amide functional group from a corresponding carboxylic acid derivative.

While direct synthesis from 3,4-Dichlorobenzaldehyde and methylamine (B109427) is not a standard method for producing a primary amide like this compound, a more conventional and widely utilized approach involves the reaction of a 3,4-dichlorobenzoyl halide with an amine. A plausible and efficient route is the reaction of 3,4-dichlorobenzoyl chloride with ammonia (B1221849). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the ammonia molecule attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The hydrogen chloride generated will react with excess ammonia to form ammonium (B1175870) chloride.

Similarly, the synthesis from N-isopropyl-3,4-dichlorobenzamide and methylthiol is not a conventional route for the preparation of the primary amide. A more direct and common precursor is 3,4-dichlorobenzoic acid. This can be converted to the more reactive 3,4-dichlorobenzoyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acid chloride is then reacted with ammonia to yield this compound. chemguide.co.uk

Preparation via 3,4-Dichlorobenzoyl Chloride and Ammonia

A primary and efficient method for the synthesis of this compound is the reaction of 3,4-dichlorobenzoyl chloride with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide.

Reaction Scheme:

Reactant 1Reactant 2ProductByproduct
3,4-Dichlorobenzoyl chlorideAmmoniaThis compoundAmmonium chloride

This method is widely applicable for the synthesis of various substituted benzamides.

Synthesis from 3,4-Dichlorobenzoic Acid

Another fundamental route to this compound starts from 3,4-dichlorobenzoic acid. prepchem.com This process typically involves a two-step sequence:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, most commonly an acid chloride. This is achieved by treating 3,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com

Amidation: The resulting 3,4-dichlorobenzoyl chloride is then reacted with aqueous or gaseous ammonia to produce this compound.

Reaction Scheme:

Starting MaterialReagent(s)IntermediateFinal Product
3,4-Dichlorobenzoic acid1. Thionyl chloride 2. Ammonia3,4-Dichlorobenzoyl chlorideThis compound

Alternative Synthetic Approaches for Benzamide (B126) Derivatives

Beyond the classical methods, several alternative strategies have been developed for the synthesis of benzamide derivatives, which could be adapted for the preparation of this compound.

One such method involves the hydrolysis of the corresponding nitrile, 3,4-dichlorobenzonitrile (B1293625). This hydrolysis can be carried out under either acidic or basic conditions. youtube.com For instance, heating 3,4-dichlorobenzonitrile with an aqueous acid or base will yield this compound. In some cases, the reaction can be controlled to stop at the amide stage, while more vigorous conditions can lead to the formation of 3,4-dichlorobenzoic acid. youtube.com

Another approach is the direct carboxamidation of 1,2-dichlorobenzene (B45396). While not a direct route to this compound, this type of reaction, for example, using arenes and cyanoguanidine in the presence of a superacid, represents a modern approach to benzamide synthesis.

Reactivity and Functional Group Transformations of the Dichlorobenzamide Moiety

The chemical reactivity of this compound is characterized by the interplay of the electron-withdrawing chloro substituents on the aromatic ring and the amide functional group.

Nucleophilic Substitution Reactions

The two chlorine atoms on the benzene (B151609) ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, the presence of the electron-withdrawing amide group can slightly activate the ring to nucleophilic attack, particularly at the positions ortho and para to the amide. In this compound, the chlorine at the 4-position is para to the amide group.

Strong nucleophiles and forcing reaction conditions (high temperature and/or pressure) are typically required to effect substitution of the chlorine atoms. For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) in a suitable solvent at elevated temperatures could potentially lead to the substitution of one or both chlorine atoms. quizlet.com The regioselectivity of such a reaction would be influenced by the electronic effects of the amide and the other chlorine atom.

Potential Nucleophilic Substitution Reactions:

NucleophilePotential Product(s)
Sodium methoxide (NaOCH₃)3-Chloro-4-methoxybenzamide or 4-Chloro-3-methoxybenzamide
Ammonia (NH₃)3-Amino-4-chlorobenzamide or 4-Amino-3-chlorobenzamide
Alkylamines (RNH₂)N-Alkyl-3-amino-4-chlorobenzamide or N-Alkyl-4-amino-3-chlorobenzamide

It is important to note that these reactions are often challenging and may result in mixtures of products.

Amidation and Hydrolysis Reactions

The amide functional group in this compound can undergo further transformations, most notably hydrolysis.

Hydrolysis:

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions, although the reaction is generally slower than for other carboxylic acid derivatives like esters. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Heating this compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) will yield 3,4-dichlorobenzoic acid and an ammonium salt. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic Hydrolysis: Treatment of this compound with a strong base (e.g., aqueous NaOH) at elevated temperatures will also lead to the formation of 3,4-dichlorobenzoic acid, which will exist as its carboxylate salt under the basic conditions, and ammonia. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reaction Summary:

ReactionReagentsProducts
Acidic HydrolysisThis compound, H₃O⁺, heat3,4-Dichlorobenzoic acid, NH₄⁺
Basic HydrolysisThis compound, OH⁻, heat3,4-Dichlorobenzoate, NH₃

Oxidation Reactions

While specific oxidation reactions targeting the aromatic ring of this compound are not extensively detailed in readily available literature, a significant oxidative transformation involving the amide functional group is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com

The process is initiated by treating the primary amide, in this case, this compound, with a halogen such as bromine in the presence of a strong base like sodium hydroxide. wikipedia.org This treatment forms a sodium hypobromite (B1234621) solution in situ, which reacts with the amide. The reaction proceeds through the formation of an N-bromoamide intermediate, followed by deprotonation and rearrangement to an isocyanate. This isocyanate is then hydrolyzed in the aqueous basic medium to yield the final product, 3,4-dichloroaniline (B118046), with the loss of the carbonyl carbon as carbon dioxide. wikipedia.org

Alternative reagents can be employed to achieve this transformation under different conditions. For instance, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can induce the oxidative rearrangement, offering a pathway that may be more suitable for base-sensitive substrates. thermofisher.com

Table 1: Hofmann Rearrangement of this compound

Reactant Reagents Key Intermediate Product

Synthetic Strategies for Analogues and Derivatives of this compound

This compound serves as a key precursor for a variety of derivatives, typically through reactions involving its corresponding acid chloride, 3,4-dichlorobenzoyl chloride.

Benzimidazole-Containing Derivatives

Benzimidazole (B57391) derivatives are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. ijrar.orgnih.gov To synthesize a 2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole, 3,4-dichlorobenzoyl chloride is reacted with o-phenylenediamine.

This reaction typically involves the initial acylation of one of the amino groups of o-phenylenediamine by the acid chloride, forming an N-(2-aminophenyl)-3,4-dichlorobenzamide intermediate. Subsequent heating of this intermediate, often in the presence of an acid catalyst, promotes an intramolecular cyclization via dehydration, where the second amino group attacks the amide carbonyl, leading to the formation of the imidazole (B134444) ring. slideshare.net Various catalysts, including mineral acids, Lewis acids, or even heterogeneous catalysts like supported gold nanoparticles, can be used to promote this cyclization. nih.gov

Table 2: Synthesis of 2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazole

Reactants Conditions Product

Thiourea (B124793) Derivatives of Dichlorobenzamide

The synthesis of N-acylthiourea derivatives containing the this compound moiety generally proceeds through a 3,4-dichlorobenzoyl isothiocyanate intermediate. This reactive intermediate is prepared by reacting 3,4-dichlorobenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comnih.gov

The resulting 3,4-dichlorobenzoyl isothiocyanate is not typically isolated but is reacted in situ with a primary or secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group to form the corresponding N'-substituted-N-(3,4-dichlorobenzoyl)thiourea derivative. mdpi.com For example, reaction with allylamine (B125299) would yield N-(allylcarbamothioyl)-3,4-dichlorobenzamide.

Table 3: General Synthesis of Thiourea Derivatives

Step Reactants Solvent Product
1 3,4-Dichlorobenzoyl chloride, Ammonium thiocyanate Acetonitrile or Acetone 3,4-Dichlorobenzoyl isothiocyanate (in situ)
2 3,4-Dichlorobenzoyl isothiocyanate, Amine (R-NH₂) Acetonitrile or Acetone 1-(3,4-Dichlorobenzoyl)-3-(R)thiourea

Thiazole (B1198619) and Thiazol-2-ylidene Substituted Benzamide Analogues

Thiazole Analogues: Thiazole derivatives of this compound can be prepared via standard amide bond formation. A common method involves the acylation of 2-aminothiazole (B372263) with 3,4-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. This straightforward approach directly links the 3,4-dichlorobenzoyl group to the nitrogen atom of the thiazole ring, yielding N-(thiazol-2-yl)-3,4-dichlorobenzamide.

Thiazol-2-ylidene Analogues: The synthesis of N-[4-methylthiazol-2(3H)-ylidene]-3,4-dichlorobenzamide derivatives follows a multi-step pathway. The process begins with the synthesis of a 1-(3,4-dichlorobenzoyl)-3-arylthiourea precursor, as described in section 2.3.2. This thiourea derivative then undergoes a Hantzsch-type cyclization reaction with an α-haloketone, such as α-bromoacetone (bromo-2-propanone). researchgate.net The reaction is performed in a suitable solvent like acetone in the presence of a base (e.g., triethylamine), which facilitates the heterocyclization to form the final thiazol-2-ylidene substituted benzamide product. researchgate.net

Table 4: Synthesis of Thiazole and Thiazol-2-ylidene Analogues

Derivative Type Key Reactants Conditions Product Example
Thiazole 3,4-Dichlorobenzoyl chloride, 2-Aminothiazole Base (e.g., Pyridine) N-(Thiazol-2-yl)-3,4-dichlorobenzamide
Thiazol-2-ylidene 1-(3,4-Dichlorobenzoyl)-3-arylthiourea, α-Bromoacetone Base (e.g., Triethylamine), Acetone N-(3-Aryl-4-methylthiazol-2(3H)-ylidene)-3,4-dichlorobenzamide

Dioxane-Linked Amide Derivatives

Detailed research findings and established synthetic methodologies for the direct preparation of dioxane-linked amide derivatives specifically from this compound were not identified in the reviewed literature. General synthetic strategies for similar structures often involve multi-step sequences, such as the esterification and subsequent alkylation of a dihydroxybenzoic acid to form a dioxane ring, followed by hydrolysis and amide formation. nih.gov However, a direct application of these methods starting with this compound is not explicitly documented.

Aminocyclohexane Derivatives Appended with this compound

Derivatives where an aminocyclohexane moiety is appended to this compound are synthesized through a standard acylation reaction. This involves reacting 3,4-dichlorobenzoyl chloride with a substituted aminocyclohexane. For example, the synthesis of 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide is achieved by reacting 3,4-dichlorobenzoyl chloride with N,N'-dimethylcyclohexane-1,2-diamine. biosynth.com

The reaction is a nucleophilic acyl substitution, where the secondary amine of the aminocyclohexane derivative attacks the electrophilic carbonyl carbon of the acid chloride. A base is typically added to scavenge the HCl generated during the reaction. This method allows for the formation of a stable amide bond connecting the 3,4-dichlorobenzoyl group to the cyclohexane (B81311) ring system. smolecule.com

Table 5: Synthesis of an Aminocyclohexane Derivative

Reactants Reaction Type Product
3,4-Dichlorobenzoyl chloride, N,N'-Dimethylcyclohexane-1,2-diamine Nucleophilic Acyl Substitution 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Optimization of Synthetic Pathways and Yield Enhancement Studies

Optimization of 3,4-Dichlorobenzonitrile Synthesis

A significant pathway to this compound begins with the synthesis of 3,4-dichlorobenzonitrile. An optimized, high-yield method for this precursor involves a two-step process starting from 1,2-dichlorobenzene. The first step is the bromination of 1,2-dichlorobenzene to yield 3,4-dichlorobromobenzene, followed by a cyanidation reaction.

Studies have focused on optimizing the cyanidation step, where 3,4-dichlorobromobenzene is reacted with cuprous cyanide. The choice of catalyst, solvent, and reaction temperature has been found to be crucial in maximizing the yield and purity. Research indicates that using catalysts like L-proline or 1,10-phenanthroline (B135089) in a solvent such as N,N-Dimethylformamide (DMF) can lead to molar yields exceeding 85% and purity levels of 98% or higher.

Table 1: Optimization of the Cyanidation of 3,4-Dichlorobromobenzene

Catalyst Solvent Temperature (°C) Molar Ratio (Reactant:CuCN) Purity (%) Molar Yield (%)
None DMF 128 1:1.1 98.3 79.1
Hydrated 1,10-phenanthroline DMF 150 1:1.1 82.6 81.6
L-proline DMF 120 1:1.2 >98 >85

This table presents a summary of findings on the optimization of 3,4-dichlorobenzonitrile synthesis, highlighting the impact of different catalysts, solvents, and temperatures on product yield and purity.

Conversion of Precursors to this compound

Once the precursor is synthesized, the focus shifts to its conversion to this compound.

From 3,4-Dichlorobenzonitrile (Hydrolysis):

The conversion of the nitrile group (-CN) in 3,4-dichlorobenzonitrile to the amide group (-CONH2) is achieved through hydrolysis. This transformation can be performed under acidic, basic, or enzymatic conditions.

Chemical Hydrolysis: Both acid and base-catalyzed hydrolysis are common methods. Basic hydrolysis, for instance by refluxing the nitrile with aqueous sodium hydroxide, is often effective. The optimization of this process involves controlling the concentration of the base, the reaction temperature, and the reaction time to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Enzymatic Hydrolysis: A greener and more selective alternative involves the use of nitrile hydratase enzymes. Microorganisms such as Rhodococcus rhodochrous have been shown to effectively catalyze the hydration of benzonitriles to their corresponding amides. Optimization in this context involves selecting the appropriate microbial strain, pH, temperature, and substrate concentration to achieve high conversion rates and yields, often under milder conditions than chemical methods.

From 3,4-Dichlorobenzoic Acid (Amidation):

The direct amidation of 3,4-dichlorobenzoic acid is another viable synthetic route. This method typically requires the activation of the carboxylic acid to facilitate the reaction with an ammonia source.

Optimization strategies focus on the choice of coupling agents and catalysts. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. Studies on similar amidation reactions have shown that optimizing the molar ratio of the reactants and the coupling agent, along with the choice of solvent (e.g., anhydrous Tetrahydrofuran) and reaction temperature (e.g., 60 °C), can lead to significantly enhanced yields, often exceeding 90%. The goal is to achieve efficient amide bond formation while minimizing side reactions and simplifying the purification process. The development of direct catalytic amidation, which avoids stoichiometric activating agents and produces water as the only byproduct, is a key area of ongoing research for improving the sustainability of this process.

Pharmacological and Biological Activity Research of 3,4 Dichlorobenzamide and Its Analogues

Enzyme Inhibition Mechanisms

Research into the pharmacological and biological activities of 3,4-dichlorobenzamide and its analogues has revealed a range of interactions with various enzymes, highlighting their potential as modulators of critical cellular processes. While specific data on this compound is often limited, studies on structurally related benzamide (B126) derivatives provide valuable insights into its potential mechanisms of action.

Inhibition of Enzymes Linked to Cellular Proliferation

Benzamide and its derivatives have been investigated for their role in inhibiting cellular proliferation by targeting key enzymes. google.com The inhibition of protein synthesis through the modulation of translation initiation is a crucial mechanism for controlling cell growth. google.com Compounds that disrupt the interaction between eukaryotic translation initiation factors eIF4E and eIF4G can inhibit cap-dependent translation, a process essential for the proliferation of cancer cells. google.com The inhibition of this complex is a recognized target for cancer therapy, as elevated levels of eIF4E are observed in various cancers and correlate with a higher risk of recurrence and mortality. google.com

Furthermore, synthetic analogues of naturally occurring compounds have been shown to arrest cell cycle progression. For instance, a synthetic vitamin K analogue demonstrated the ability to halt the cell cycle at both G1 and G2-M phases by inhibiting Cdc25 phosphatases. nih.gov This inhibition leads to the blockage of dephosphorylation of the Cdc25C substrate, Cdc2, and a decrease in its kinase activity, ultimately disrupting cell cycle transition. nih.gov

Modulation of Enzyme Activities in Critical Cellular Processes

The modulation of enzyme activity is a fundamental mechanism for regulating cellular functions. documentsdelivered.com The activity of enzymes can be controlled through various means, including the binding of inhibitors or activators. documentsdelivered.com The redox-mediated control of enzyme function is one such mechanism, involving thiol-disulfide exchange on the enzyme protein. diva-portal.org Light and dark modulation experiments have suggested that the light-dependent reduction of certain compounds can mimic the role of light effect mediators, leading to the activation of enzymes through the reduction of protein disulfide bonds. diva-portal.org

DNA Gyrase and Topoisomerase IV Inhibition Studies

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for the development of new antibiotics. researchgate.net A number of benzamide and related derivatives have been explored for their inhibitory activity against these enzymes.

One study investigated a series of 2-substituted benzoxazoles and their potential metabolites, N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, for their inhibitory effects on eukaryotic DNA topoisomerase I and II. nih.govnih.gov Several of these derivatives demonstrated inhibitory activity, with structure-activity relationship (SAR) analysis suggesting that the nature of the substituents on the benzoxazole (B165842) or benzamide core significantly influences their potency. nih.govnih.gov For instance, bulky groups at the R1 position of benzoxazole derivatives tended to increase inhibition of both topoisomerase I and II, while smaller groups at the same position in benzamide derivatives favored topoisomerase I inhibition. nih.govnih.gov

In another study, a novel bis-benzimidazole, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), was identified as a preferential inhibitor of E. coli topoisomerase I over human topoisomerase I, topoisomerase II, and DNA gyrase. nih.govresearchgate.net This compound was found to act as a poison inhibitor, stabilizing the enzyme-DNA cleavage complex. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected benzamide analogues against DNA topoisomerases.

Compound/Analogue ClassTarget Enzyme(s)Key Findings
2-substituted benzoxazoles / N-(2-hydroxy-4(or 5)-nitrophenyl)benzamidesEukaryotic Topoisomerase I & IIInhibitory activity dependent on substituent size and position. nih.govnih.gov
2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA)E. coli Topoisomerase IPreferential and poison inhibitor. nih.govresearchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction of this compound and its analogues with various receptors is a key area of pharmacological research, although specific data for this compound itself is not extensively available. Studies on related compounds provide a basis for understanding potential receptor binding activities.

μ-Opioid Receptor Binding and Agonist Activity

The μ-opioid receptor (MOR) is a primary target for analgesic drugs. nih.gov The binding affinity and agonist or antagonist activity of ligands at this receptor are critical determinants of their pharmacological effects. While direct studies on this compound are lacking, research on other substituted benzamides and related structures provides insights into the structural requirements for MOR binding. For example, the replacement of the phenolic group in morphinans with phenylamino (B1219803) and benzylamino groups, including those with substituents on the benzene (B151609) ring, has been shown to result in highly potent μ and κ opioid ligands. nih.gov This suggests that the nature and position of substituents on an aromatic ring can significantly influence binding affinity at opioid receptors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Evaluation

The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes and a prominent target in cancer therapy. nih.gov The development of EGFR inhibitors is an active area of research. A study on 4-amino-3-chloro benzoate (B1203000) ester derivatives, which share a chlorinated benzene ring with this compound, identified compounds with promising EGFR inhibitory activity. In silico analysis and in vitro testing demonstrated that certain hydrazine-1-carbothioamide derivatives of this class exhibited good binding patterns to EGFR and induced cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways.

Another study on a synthetic compound, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f), confirmed its activity as an EGFR inhibitor with an IC50 value of 22.74 nM against the tyrosine kinase of EGFR. nih.govnih.gov This compound demonstrated potent anti-cancer activities, including the inhibition of proliferation and migration of cholangiocarcinoma cells, through the modulation of the EGFR signaling pathway. nih.govnih.gov

The following table summarizes the EGFR inhibitory activities of selected analogues.

Compound/Analogue ClassTargetIC50 ValueKey Findings
4-amino-3-chloro benzoate ester derivativesEGFR Tyrosine KinaseNot specifiedPromising cytotoxic compounds targeting EGFR.
3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f)EGFR Tyrosine Kinase22.74 nMPotent anti-proliferative and anti-migratory effects in cancer cells. nih.govnih.gov

Anticancer Research and Cytotoxicity Studies

Research into this compound and its analogues has revealed significant potential in the development of novel anticancer agents. These studies primarily focus on evaluating their effectiveness in killing cancer cells, understanding their interactions with molecular targets, and elucidating the structural features that contribute to their activity.

In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., T47D, MCF-7, HT29, A549)

The cytotoxic effects of this compound derivatives have been assessed against a panel of human cancer cell lines. A notable analogue, N-(allylcarbamothioyl)-3,4-dichlorobenzamide, demonstrated more potent activity against the T47D breast cancer cell line than the commercial anticancer drug 5-fluorouracil. researchgate.netresearchgate.net The IC50 value for this derivative was 86 µg/mL, compared to 213 µg/mL for 5-fluorouracil. researchgate.netresearchgate.net

Other benzamide and benzimidazole (B57391) analogues have also shown promising results. For instance, a synthesized benzimidazole derivative exhibited significant, dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org Its activity was particularly high against A549 and HepG2 cells, with IC50 values of 15.80 µg/mL and 15.58 µM, respectively. jksus.org Similarly, certain 4-(2-Pyrimidinylamino)benzamide derivatives have been found to possess antiproliferative activities against several breast cancer cell lines, including T47D. researchgate.net Hydroquinone-chalcone-pyrazoline hybrids, another class of related compounds, were evaluated against MCF-7 and HT-29 cell lines, showing IC50 values that ranged from 28.8 to 124.6 µM. nih.gov

Compound/AnalogueCell LineCancer TypeIC50 ValueReference
N-(allylcarbamothioyl)-3,4-dichlorobenzamideT47DBreast86 µg/mL researchgate.netresearchgate.net
5-fluorouracil (Reference)T47DBreast213 µg/mL researchgate.netresearchgate.net
Benzimidazole derivative (se-182)A549Lung15.80 µg/mL jksus.org
Benzimidazole derivative (se-182)MCF-7BreastPotent Activity Reported jksus.org
Hydroquinone-chalcone-pyrazoline hybrid (Compound 4)HT-29ColorectalCytotoxic activity reported nih.gov
Hydroquinone-chalcone-pyrazoline hybrid (Compound 5)MCF-7BreastCytotoxic activity reported nih.gov

Molecular Docking Simulations for Anticancer Targets (e.g., EGFR, DHFR, TNF-α)

To understand the mechanism of action at a molecular level, computational docking studies have been employed to predict the binding interactions between this compound analogues and key anticancer targets.

Molecular docking of N-(allylcarbamothioyl)-3,4-dichlorobenzamide was performed on the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. researchgate.net The simulation results predicted a higher biological activity for this compound compared to the reference drug 5-fluorouracil, based on its more favorable re-rank score. researchgate.netresearchgate.net

Another important target, Dihydrofolate Reductase (DHFR), has been investigated in the context of benzamide trimethoprim (B1683648) derivatives. mdpi.com These studies use molecular modeling to explore how these compounds act as DHFR inhibitors. mdpi.com Similarly, docking analyses of 3-chlorobenzamide, a related compound, against breast and ovarian cancer-related proteins revealed binding affinities comparable to standard drugs, with values ranging from -5.7 to -6.5 kcal/mol. niscpr.res.inniscpr.res.in

Compound/AnalogueTarget ProteinPredicted Outcome/Binding AffinityReference
N-(allylcarbamothioyl)-3,4-dichlorobenzamideEGFRHigher predicted activity than 5-fluorouracil researchgate.netresearchgate.net
Benzamide Trimethoprim Derivatives (e.g., JW2, JW8)DHFRPotential as DHFR inhibitors mdpi.com
3-ChlorobenzamideHuman Matrix metalloproteinase-2 (Ovarian Cancer)-6.5 kcal/mol niscpr.res.inniscpr.res.in
3-ChlorobenzamideHuman progesterone (B1679170) receptor (Breast Cancer)-6.0 kcal/mol niscpr.res.inniscpr.res.in

Influence on Cellular Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical chain of proteins that communicates signals from the cell surface to the nucleus to regulate processes like cell proliferation. nih.govwikipedia.org Aberrant activation of this pathway is a hallmark of many cancers, making it an important target for therapeutic intervention. nih.gov

Research has shown that analogues of this compound can interfere with this cascade. For example, Selumetinib, a benzimidazole derivative, is known to inhibit the oncogenic effects of the Raf-MEK-ERK pathway. nih.gov This demonstrates that the broader class of benzamide-related structures has the potential to modulate this key cancer-related signaling network. nih.govnih.gov The activation of this pathway has been linked to resistance to chemotherapy drugs in breast cancer cells, highlighting the therapeutic importance of developing inhibitors that can block this cascade. nih.gov

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship Studies in Anticancer Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound analogues. These investigations reveal how specific chemical modifications to the molecular scaffold influence cytotoxic activity. For instance, a study on bis-benzamides found that a nitro group at the N-terminus of the molecule was essential for its biological activity. nih.gov The same study showed that modifications to alkyl side chains could dramatically enhance potency, leading to a compound with an IC50 value of 16 nM. nih.gov

Other research has highlighted the importance of different functional groups. For 3,4,5-trihydroxy-N-alkyl-benzamides, it was discovered that branched and longer aliphatic carbon chains at the amide nitrogen increased anticancer activity against colon cancer cells. orientjchem.org The addition of halogen atoms, such as chlorine, to related heterocyclic scaffolds has also been shown to consistently increase anticancer activity, likely by enhancing binding affinity to target molecules. mdpi.com

In terms of structure-toxicity relationships, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of certain benzamide derivatives have been conducted. mdpi.com These computational studies predicted that specific benzamide ligands could have lower hepatotoxicity and carcinogenicity compared to reference anticancer drugs, suggesting a more favorable safety profile. mdpi.com

Antimicrobial and Antiparasitic Research

In addition to anticancer investigations, derivatives of this compound have been explored for their potential to combat microbial pathogens.

Antibacterial Activity against Specific Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Analogues of this compound have demonstrated notable activity against clinically relevant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

One derivative, (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22), has shown significant anti-biofilm activity against Pseudomonas aeruginosa. researchgate.net This compound was found to inhibit the formation of biofilms, prevent bacterial adhesion to surfaces, and impair bacterial motility. researchgate.net

Other analogues have proven effective against Staphylococcus aureus. The compound D-3263 exhibited a significant inhibitory effect against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains at a concentration of 25 µM. nih.gov However, this compound showed minimal activity against Gram-negative bacteria like P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) greater than 200 µM. nih.gov Furthermore, a series of fluorobenzoylthiosemicarbazides were active against clinical isolates of both methicillin-sensitive and methicillin-resistant S. aureus, with MIC values ranging from 7.82 to 31.25 μg/mL. mdpi.com

Compound/AnalogueBacterial StrainObserved ActivityMIC/Effective ConcentrationReference
(S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22)Pseudomonas aeruginosaInhibition of biofilm formation and motilitySubinhibitory concentrations researchgate.net
D-3263Staphylococcus aureus (MSSA & MRSA)Inhibitory effect≤ 25 µM nih.gov
D-3263Pseudomonas aeruginosaLow activity> 200 µM nih.gov
FluorobenzoylthiosemicarbazidesStaphylococcus aureus (MSSA & MRSA)Inhibitory effect7.82 - 31.25 µg/mL mdpi.com

Evaluation of Antifungal and Antiviral Properties

The emergence of drug-resistant fungal and viral strains necessitates the development of novel antimicrobial agents. Analogues of this compound have been synthesized and evaluated for their potential in this regard.

One area of research has focused on N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide derivatives. A study systematically synthesized a series of these compounds and tested their in vitro antifungal activities. The research highlighted that the introduction of a this compound moiety to the thiadiazole ring could be a promising strategy for developing new antifungal agents. For instance, the compound N-(5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide was synthesized and characterized, contributing to the understanding of the structure-activity relationships of this class of compounds. nih.gov

In the realm of antiviral research, a series of N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-3,4-dichlorobenzamide analogues were synthesized and evaluated for their activity against Human Immunodeficiency Virus (HIV). The study revealed that certain compounds within this series exhibited activity against HIV-2. Specifically, compounds with particular substitutions on the phenyl ring attached to the thiazole (B1198619) nucleus showed promising results, suggesting that this scaffold could be a new lead for the development of antiviral agents.

Interactive Data Table: Antiviral Activity of this compound Analogues Against HIV-2

CompoundEC50 (µg/ml)
2j2.44
2n>5.37

EC50: Half maximal effective concentration

Investigation of Antiparasitic Effects

Parasitic infections remain a significant global health concern, and the development of new antiparasitic agents is crucial, especially in the face of growing drug resistance. Research into the antiparasitic effects of this compound analogues has shown potential, particularly against the protozoan parasite Trichomonas vaginalis.

A study investigating a library of 3,4-dichloroaniline (B118046) amides, which are structurally related to this compound, demonstrated their efficacy against T. vaginalis. nih.gov This parasite is responsible for the common sexually transmitted infection trichomoniasis, and resistance to the standard drug, metronidazole, has been reported. The research aimed to identify new compounds that could overcome this resistance.

The study synthesized and screened a series of these amides for their in vitro activity against two strains of T. vaginalis, T1 and G3. The results indicated that several of the synthesized compounds exhibited significant inhibitory effects on the growth of the parasite. One of the most effective compounds in the series demonstrated a notable percentage of growth inhibition against both strains. nih.gov

Interactive Data Table: In Vitro Activity of a 3,4-Dichloroaniline Amide Analogue Against Trichomonas vaginalis

CompoundStrain% Growth Inhibition
15T166
15G369

These findings suggest that the 3,4-dichloroaniline amide scaffold is a promising starting point for the development of new anti-trichomonal drugs.

Anticonvulsant Properties and Related Neurological Research

Epilepsy and other seizure disorders affect a significant portion of the population, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing endeavor. Research into benzamide derivatives has revealed their potential as anticonvulsant agents.

Studies on various substituted benzamides have demonstrated their ability to protect against seizures in preclinical models. For example, a series of 4-aminobenzamides were prepared and evaluated for their anticonvulsant effects in mice. These compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole. The results showed that several of the synthesized benzamides exhibited potent anticonvulsant activity.

Furthermore, research on new derivatives of benzylamide has also yielded promising results. In one study, twelve new benzylamides were synthesized and evaluated in the Anticonvulsant Screening Program. Two of these compounds, 1-cyclopentenecarboxylic acid benzylamide and cyclopentanecarboxylic acid benzylamide, showed significant anticonvulsant activity in various seizure models, including the MES, subcutaneous pentylenetetrazole (scPTZ), and 6Hz tests. nih.gov These findings highlight the potential of the benzamide and benzylamide scaffolds as a basis for the development of new anticonvulsant therapies. nih.gov

Analgesic Properties and Opioid Receptor Interactions

The management of pain is a critical area of medical treatment, and the development of new analgesics with novel mechanisms of action is of great importance. Research into benzamide derivatives has explored their potential as analgesic agents and their interactions with opioid receptors.

A study investigating 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives reported on their synthesis and evaluation for analgesic activity. The results indicated that some of the synthesized compounds possessed significant analgesic properties. nih.gov In particular, one compound demonstrated excellent activity, suggesting that this hybrid structure could be a promising lead for the development of new pain management therapies. nih.gov

In the context of opioid receptor interactions, research has been conducted on piperazinyl benzamidines, which are structurally related to benzamides. A study on these compounds found that they could bind to the delta (δ) opioid receptor. One of the synthesized compounds, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, exhibited a high affinity for the rat delta opioid receptor with significant selectivity over the mu (μ) opioid subtype. nih.gov This suggests that benzamide-related structures could be explored for their potential to modulate opioid receptor activity, which is a key mechanism in pain relief.

Environmental Fate and Ecotoxicological Studies of 3,4 Dichlorobenzamide

Role as a Metabolite of Agrochemicals (e.g., Dichlobenil) in Environmental Systems

While the herbicide Dichlobenil (B1670455) is a known precursor to a dichlorobenzamide metabolite, it is crucial to distinguish between its isomers. The primary and most studied environmental metabolite of Dichlobenil is 2,6-Dichlorobenzamide (B151250) (BAM), a compound frequently detected in groundwater.

Conversely, 3,4-Dichlorobenzamide is not primarily known as an environmental metabolite of a major agrochemical. Instead, its significance lies in its role as a chemical intermediate used in the synthesis of other agrochemicals. myskinrecipes.com Specifically, it is a precursor in the manufacturing of the selective herbicide chloramben, which is used to control broadleaf weeds and some grasses in various crops. myskinrecipes.com Therefore, its presence in the environment would more likely stem from industrial synthesis and manufacturing processes rather than as a transformation product of a parent herbicide in soil or water systems. The compound's stability and reactivity also make it useful in the development of other specialty chemicals. myskinrecipes.com

Degradation Pathways in Soil and Aquatic Environments

Detailed studies on the specific degradation pathways of this compound in environmental matrices are not extensively documented in publicly available literature. However, degradation pathways can be inferred from studies of structurally similar compounds. The degradation of pesticides and industrial chemicals in soil and water is generally driven by a combination of microbial and abiotic processes, including hydrolysis, photolysis, and oxidation. mdpi.com

Microbial activity is a primary driver for the breakdown of organic contaminants in the environment. The degradation of chlorinated aromatic compounds typically involves initial enzymatic attacks that dehalogenate or cleave the aromatic ring, making the molecule more accessible to further breakdown.

While no bacterial strains have been specifically isolated and identified for their ability to degrade this compound, research on related molecules provides insight into potential microbial candidates. For instance, Aminobacter sp. has been identified as capable of mineralizing the isomer 2,6-Dichlorobenzamide (BAM). researchgate.netnih.gov

Studies on other related compounds have identified different bacterial genera. A strain identified as Diaphorobacter sp. JS3050 has been shown to degrade 3,4-dichloronitrobenzene (B32671) (3,4-DCNB), a related industrial chemical, suggesting that bacteria from this genus may possess the enzymatic machinery to attack the 3,4-dichlorinated aromatic ring. nih.gov Similarly, bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been found to degrade 3-chlorobenzoate, and an Alcaligenes sp. was isolated for its ability to use 1,3-dichlorobenzene (B1664543) as a sole carbon source. mdpi.comnih.gov These findings suggest that bacterial strains with the potential to degrade this compound likely exist in contaminated environments, but targeted isolation and characterization studies are needed.

The specific enzymatic mechanisms for this compound degradation have not been elucidated. However, based on its chemical structure—an amide derivative of benzoic acid—the initial step in its biodegradation is likely the hydrolysis of the amide bond to form 3,4-dichlorobenzoic acid. This reaction is catalyzed by amidase enzymes. For example, the degradation of the isomer 2,6-Dichlorobenzamide by Aminobacter sp. MSH1 is initiated by an amidase, BbdA, which converts it into 2,6-dichlorobenzoic acid. researchgate.net It is plausible that a similar amidase could act on the 3,4-isomer.

For related precursor compounds, other enzymes are involved. The aerobic degradation of 3,4-dichloronitrobenzene is hypothesized to begin with an attack by a dioxygenase, based on the identification of putative nitroarene dioxygenase genes in the degrading strain Diaphorobacter sp. JS3050. nih.gov Following the initial hydrolysis of this compound, further degradation of the resulting 3,4-dichlorobenzoic acid would likely proceed via dioxygenase-catalyzed ring cleavage, a common strategy used by bacteria to mineralize aromatic compounds.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the environmental fate of contaminants by measuring shifts in the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a compound as it undergoes degradation. acs.org This technique has been successfully applied to assess the biodegradation of the pesticide metabolite 2,6-Dichlorobenzamide (BAM) in groundwater. acs.orgsemanticscholar.orgacs.org Studies on BAM have shown that microbial degradation leads to a significant enrichment of the heavier isotopes (¹³C and ¹⁵N) in the remaining fraction, allowing researchers to identify and quantify its natural attenuation. acs.orgacs.org

Currently, there are no published studies applying CSIA to the biodegradation of this compound. Such research would be necessary to develop this method as a tool for assessing the environmental fate and potential for natural attenuation of this specific compound at contaminated sites.

Hydroxylation (the addition of a hydroxyl group) and conjugation (the linking of the molecule to endogenous substances like sugars or amino acids) are common metabolic pathways for xenobiotic compounds in a wide range of organisms, from microbes to mammals. These processes generally serve to increase the water solubility of a compound, thereby facilitating its excretion and detoxification.

Specific studies detailing the hydroxylation and conjugation of this compound in environmental systems are not available in the scientific literature. In a general context, microbial degradation of chlorinated aromatic compounds can involve hydroxylation as a key step, often catalyzed by monooxygenase or dioxygenase enzymes, which prepares the aromatic ring for subsequent cleavage. mdpi.com While it is a plausible transformation step, the specific hydroxylated metabolites and conjugates of this compound have yet to be identified.

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway

The biotransformation of xenobiotics, such as this compound, often involves a multi-phase detoxification process. A primary route for the metabolism of electrophilic compounds is the mercapturic acid pathway, which begins with glutathione conjugation. nih.gov This pathway is a major mechanism for rendering foreign compounds more water-soluble, facilitating their excretion from the body. nih.govnih.gov

The process is initiated by the action of glutathione S-transferases (GSTs), a superfamily of enzymes that catalyze the conjugation of the thiol group of glutathione (GSH) to electrophilic substrates. nih.govnih.gov This reaction forms a glutathione S-conjugate. nih.gov Although direct studies detailing the glutathione conjugation of this compound are not extensively available, the chemical's structure suggests it could be a substrate for this pathway, particularly if it undergoes metabolic activation to form an electrophilic intermediate.

Following the initial conjugation, the resulting glutathione S-conjugate is sequentially metabolized. The pathway involves the removal of glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by enzymes like γ-glutamyltransferases and dipeptidases. nih.govnih.gov This process yields a cysteine S-conjugate. The final step in the classic mercapturic acid pathway is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase, which produces a mercapturic acid. nih.gov These N-acetyl-L-cysteine S-conjugates are then typically eliminated from the body via urinary excretion. nih.gov The urinary presence of such mercapturic acids can serve as biomarkers for exposure to the parent chemical. nih.gov

While this pathway is primarily a detoxification route, in some cases, the intermediate cysteine S-conjugates can be bioactivated by enzymes like cysteine S-conjugate β-lyase, leading to the formation of reactive thiols that may exert toxic effects. nih.govnih.gov

Environmental Distribution and Persistence in Groundwater

The environmental fate of this compound is significantly influenced by its persistence and mobility in soil and water systems. Its structural analog, 2,6-dichlorobenzamide (BAM), a metabolite of the herbicide dichlobenil, is noted for being very persistent in both soil and groundwater. nih.gov This persistence has led to BAM becoming one of the most frequently detected micropollutants in groundwater. nih.gov Given the chemical similarities, this compound may exhibit comparable stability in the environment.

The persistence of such chlorinated aromatic compounds in groundwater is a significant concern. Studies on dichlorobenzene have demonstrated its long-term persistence in aquifers, with contamination plumes extending for thousands of meters from the source even after decades. usgs.gov The persistence of these compounds is often attributed to the dynamics of the groundwater system. For instance, anaerobic conditions, which can result from the microbial degradation of other organic compounds, may enhance the persistence of chlorinated compounds that are not readily degraded by anaerobic bacteria. usgs.gov

The potential for this compound to contaminate groundwater is linked to its mobility, which is inversely related to its tendency to adsorb to soil organic carbon (measured by the soil organic carbon partition coefficient, Koc). usgs.gov Compounds with lower Koc values are less likely to bind to soil particles and are more prone to leaching into groundwater. While specific Koc values for this compound are not detailed in the provided context, its related compound BAM is known to be water-soluble, contributing to its prevalence in groundwater. nih.gov The long-term presence of persistent pesticide degradation products in groundwater, sometimes years after the parent compounds are banned, highlights the legacy effects of such stable chemicals. nih.gov

Table 1: Factors Influencing Groundwater Contamination by Organic Compounds

Factor Description Relevance to this compound
Persistence The ability of a compound to resist degradation. High persistence is expected based on analogs like 2,6-dichlorobenzamide (BAM) and dichlorobenzene. nih.govusgs.gov
Mobility in Soil The ease with which a compound moves through the soil profile. Water solubility of related compounds suggests potential for leaching into groundwater. nih.gov
Aquifer Conditions Geochemical properties of the groundwater system (e.g., aerobic vs. anaerobic). Anaerobic conditions may enhance the persistence of chlorinated compounds. usgs.gov

| Hydrological Transport | The movement of water from topsoil to aquifers. | Legacy contamination can occur due to slow transport times. nih.gov |

Uptake and Translocation in Plants

The interaction of this compound with plants involves its uptake from the environment and subsequent translocation within the plant tissues. As an intermediate in herbicide synthesis, understanding its behavior in plants is crucial. myskinrecipes.com The uptake and movement of chemical compounds in plants are governed by the physicochemical properties of the compound and the physiological characteristics of the plant species. researchgate.net

Uptake can occur through both the roots from the soil solution and the foliage from direct application. For soil-borne contaminants, root uptake is the primary pathway. The compound is absorbed by the roots and can then be translocated to the shoots via the xylem in the transpiration stream. researchgate.net Studies on other chlorinated organic compounds, such as p,p'-dichlorodiphenyldichloroethylene (DDE), have shown that once absorbed by the roots, a fraction can be moved to the stem, petioles, and leaves. researchgate.net

The efficiency of translocation varies significantly among plant species. For example, research on zucchini and cucumber showed that while both species adsorbed DDE to their roots, zucchini translocated a much greater fraction to its shoots, indicating a species-specific mechanism for moving hydrophobic compounds. researchgate.net Similarly, studies with the herbicide dicamba (B1670444) (3,6-dichloro-o-anisic acid) demonstrated that susceptible plants like Tartary buckwheat accumulated the compound in meristematic tissues, while more tolerant species like wheat distributed it more broadly, coupled with a higher rate of detoxification. cambridge.org

This suggests that if this compound is taken up by a plant, its distribution will likely be uneven, potentially accumulating in actively growing tissues. cambridge.org The plant's ability to metabolize or detoxify the compound would be a key determinant of its ultimate fate and phytotoxicity. cambridge.org

Ecotoxicological Impact Assessments on Biota

Assessing the ecotoxicological impact of this compound on biota is essential for understanding its environmental risk. While direct, comprehensive ecotoxicological data for this compound is limited, information on its isomer, 2,6-dichlorobenzamide (BAM), provides valuable insights.

BAM is the primary and highly persistent metabolite of the herbicide dichlobenil. nih.gov Risk assessments conducted for both dichlobenil and BAM have been used to evaluate their potential harm to organisms in the environment. For aquatic habitats, the risk quotients calculated for BAM were found to be very low, ranging from 2.4·10⁻⁴ to 1.3·10⁻³. nih.gov A risk quotient well below 1 generally indicates a low risk to the organisms being assessed. The risk quotient for the parent compound, dichlobenil, was also low at approximately 0.02 for aquatic organisms. nih.gov

These findings suggest that even though BAM is persistent and frequently detected in groundwater, the concentrations typically found in the environment pose a very low risk to aquatic biota. nih.gov Given the structural similarity, it is plausible that this compound would exhibit a comparable low level of toxicity to aquatic organisms at typical environmental concentrations. However, a formal risk assessment based on specific toxicity data for this compound would be necessary to confirm this.

Analytical Methodologies for 3,4 Dichlorobenzamide in Research Contexts

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating 3,4-Dichlorobenzamide from complex matrices and quantifying its presence with high sensitivity and selectivity. Gas chromatography and high-performance liquid chromatography are the most prominent techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of semi-volatile compounds like this compound. In research contexts, GC-MS is employed for the identification and quantification of this compound in various matrices, including environmental and biological samples.

The general workflow for GC-MS analysis of this compound involves several key steps. Sample preparation is critical and often employs techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. The extracted and concentrated sample is then injected into the GC system.

In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The choice of column is crucial for effective separation. A commonly used type is a non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC column, the analyte enters the mass spectrometer. Electron ionization (EI) is a frequently used ionization method, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions. The mass analyzer, often a quadrupole, separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound. For quantitative analysis, selected ion monitoring (SIM) mode is often utilized to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of Dichlorobenzamide Analogs

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)189, 173, 145, 109

This table presents typical parameters based on methods for similar analytes and serves as a general guideline.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for purity assessment and quantification in pharmaceutical and chemical research. HPLC offers the advantage of analyzing compounds that may not be suitable for GC due to low volatility or thermal instability.

A typical HPLC system for the analysis of this compound consists of a pump to deliver the mobile phase, an injector, a chromatographic column, and a detector. The separation is based on the differential partitioning of the analyte between the stationary phase (the column packing material) and the mobile phase.

For this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. The separation is achieved by optimizing the composition of the mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be used to achieve the desired separation.

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The wavelength of detection is chosen to maximize the sensitivity for the analyte. A photodiode array (PDA) detector can also be used to obtain the UV spectrum of the eluting peak, which aids in peak identification and purity assessment. For more definitive identification and quantification, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 2: General HPLC Parameters for the Analysis of Aromatic Amides

ParameterDescription
Chromatograph
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
Detector
TypeUV-Vis or Photodiode Array (PDA)
Detection Wavelength~245 nm

This table provides a general set of parameters that would be a suitable starting point for the development of a specific method for this compound.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region would typically display a complex splitting pattern due to the coupling between the three non-equivalent protons on the dichlorinated benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group. The two protons of the amide group (-CONH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, one would expect to see signals for the six aromatic carbons and the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are affected by the positions of the chlorine substituents and the amide group. The carbon atoms bonded to chlorine will show a downfield shift. The carbonyl carbon of the amide group typically appears at a characteristic downfield chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
Aromatic H~7.5 - 8.0Multiplet
Amide H₂~7.0 - 8.0 (broad)Singlet
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl C~168
Aromatic C-Cl~130 - 135
Aromatic C-H~125 - 130
Aromatic C-C=O~135

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of the amide functional group and the substituted aromatic ring. nist.gov

The key features of the IR spectrum of this compound include:

N-H Stretching: The amide group exhibits two characteristic stretching vibrations for the N-H bonds, typically appearing as two bands in the region of 3400-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the region of 1680-1630 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is typically observed in the 1400-1200 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3100Amide (N-H)Stretching
~1660Amide (C=O)Stretching
~1600-1450Aromatic (C=C)Stretching
~1400Amide (C-N)Stretching
Below 800Aryl Halide (C-Cl)Stretching

Data is based on the gas-phase IR spectrum available from the NIST WebBook. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to determine its molecular weight and to study its fragmentation pattern, which can aid in structural confirmation. nist.govnih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (approximately 189, 191, and 193 amu, reflecting the isotopic distribution of chlorine). nist.govnih.gov The fragmentation of the molecular ion can lead to several characteristic fragment ions.

Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation. For this compound, this would result in a prominent peak corresponding to the 3,4-dichlorobenzoyl cation. Further fragmentation of the aromatic ring can also occur, leading to smaller fragment ions. The presence of two chlorine atoms will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, which is a key feature in the identification of the compound.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
189/191/193[C₇H₅Cl₂NO]⁺ (Molecular Ion)
173/175[C₇H₃Cl₂O]⁺
145/147[C₆H₃Cl₂]⁺
109[C₆H₄Cl]⁺

Data is based on the electron ionization mass spectrum available from the NIST WebBook. nist.govnih.gov

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical research, ensuring that a specific method is suitable for its intended purpose. For compounds like this compound, this involves a series of empirical tests to establish performance characteristics. The validation of an analytical method provides documented evidence that the system is reliable, reproducible, and accurate for the intended analyte.

International guidelines, such as those from SANCO, stipulate criteria for the validation of methods used for pesticide residue analysis. These criteria typically require a relative standard deviation for repeatability to be less than or equal to 20% and an average relative recovery between 70% and 120% eurl-pesticides.eu. These parameters ensure that the analytical method is both precise and accurate for the quantification of the target analyte.

Limit of Quantification (LOQ) and Limit of Detection (LOD) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

For phenylurea herbicides and their degradation products, which are structurally related to this compound, analytical methods are typically developed using advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC) with selective detectors. Although specific validation studies for this compound are not prominently featured in publicly available research, data for its primary precursor, 3,4-dichloroaniline (B118046) (3,4-DCA), provides insight into the sensitivity of these methods. For instance, a validated LC-MS/MS method for the analysis of propanil (B472794) and 3,4-DCA in water established an LOD of 0.0394 µg/L for 3,4-DCA in drinking water epa.gov. Another method using GC with a nitrogen/phosphorus detector reported a LOQ of 0.01 ppm (10 µg/L) for 3,4-DCA in water epa.gov.

These values are determined experimentally, often by analyzing a series of samples fortified at low concentrations and calculating the standard deviation of the results.

Table 1: Example Method Detection and Quantification Limits for the Related Compound 3,4-Dichloroaniline (3,4-DCA)

CompoundMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
3,4-DichloroanilineDrinking WaterLC-MS/MS0.0394 µg/L epa.gov0.1 µg/L epa.gov
3,4-DichloroanilineWaterGC-NPDNot Reported0.01 ppm epa.gov

This table presents data for the related compound 3,4-dichloroaniline as a proxy for the expected performance of similar analytical methods.

Recovery and Reproducibility Studies

Recovery and reproducibility are key indicators of a method's accuracy and precision. Recovery studies assess the efficiency of the entire analytical procedure, including extraction and sample preparation, by measuring the amount of analyte retrieved from a spiked sample against a known concentration. Reproducibility refers to the consistency of results obtained from the analysis of identical samples under varied conditions, such as by different analysts or on different days.

For multi-residue methods analyzing pesticides in food and environmental matrices, acceptable recovery is generally within the 70-120% range eurl-pesticides.eu. For example, in the validation of a method for propanil and 3,4-DCA in water, mean recoveries for 3,4-DCA were reported to be between 94.7% and 101% from fortified drinking water and surface water samples epa.gov. The precision, measured as the relative standard deviation (RSD), was below 10% in these studies, indicating high reproducibility epa.gov.

Table 2: Example Recovery and Reproducibility Data for the Related Compound 3,4-Dichloroaniline (3,4-DCA) in Water

MatrixFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Drinking Water0.100 (LOQ)101 epa.gov3.9 epa.gov
Drinking Water1.00 (10x LOQ)99.1 epa.gov2.5 epa.gov
Surface Water0.100 (LOQ)94.7 epa.gov9.0 epa.gov
Surface Water1.00 (10x LOQ)99.0 epa.gov3.3 epa.gov

This table presents data for the related compound 3,4-dichloroaniline to illustrate typical method performance for this class of analytes.

Application of Analytical Methods in Residue Analysis and Environmental Monitoring

Analytical methods validated for chlorinated anilines and amides are crucial for residue analysis and environmental monitoring. Herbicides such as propanil and diuron can degrade in the environment to form 3,4-dichloroaniline, a common target analyte in monitoring studies researchgate.netusgs.gov. The presence of 3,4-DCA in soil or water can indicate the use of these parent herbicides.

The analysis of environmental samples—including surface water, groundwater, and soil—is performed to assess contamination levels and ensure compliance with regulatory limits. For example, the analysis of water from Georgia streams detected 3,4-DCA at concentrations up to 68 ng/L, confirming its presence in the environment as a result of herbicide application usgs.gov.

While this compound itself is not as commonly targeted in routine monitoring programs as 3,4-dichloroaniline, the analytical frameworks in place are capable of its detection. The use of sensitive and selective techniques like LC-MS/MS allows for the simultaneous analysis of multiple parent compounds and their transformation products in complex environmental matrices vliz.beresearchgate.net. These methods are essential for understanding the environmental fate of herbicides and ensuring the safety of food and water resources.

Mechanistic Investigations Beyond Biological Activity

Exploration of Molecular Interactions and Binding Affinities

The molecular structure of 3,4-dichlorobenzamide has been elucidated through X-ray crystallography. These studies reveal a monoclinic crystal system with the space group P 1 21/c 1. The crystal structure is characterized by specific lattice parameters that define the unit cell dimensions and angles. nih.gov

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP 1 21/c 15.31174.950628.88190.0092.61590.00
Crystal structure data for this compound. nih.gov

Studies on Specific Biochemical Pathways Affected by this compound

Research into the effects of amide-containing compounds on biochemical pathways has identified potential targets. For instance, a study on various amide herbicides indicated that these molecules could induce cytotoxicity through the activation of the transient receptor potential cation channel subfamily A member 1 (TRPA1). This activation leads to an influx of intracellular calcium. The study identified that the benzene (B151609) ring, nitrogen/oxygen-containing functional groups, and halogen atoms are key toxicity-effector groups that interact with amino acid residues like Lys787 and Leu982 in the TRPA1 channel. semanticscholar.org Although this compound was not specifically tested, its structural similarity to the studied amide herbicides suggests that it may have the potential to interact with similar pathways.

The metabolism of related dichlorobenzamide isomers has also been investigated. For example, 2,6-dichlorobenzamide (B151250) is known to be metabolized in plants through hydroxylation, followed by conjugation to form glycosides. nih.gov This metabolic pathway suggests that this compound could undergo similar biotransformation processes in biological systems, which is a key consideration in understanding its biochemical fate and potential effects on cellular pathways.

Role in Drug Development and Design as a Scaffold

In medicinal chemistry, a "scaffold" is a core chemical structure that serves as a template for the synthesis of a library of related compounds with diverse biological activities. niper.gov.innih.gov The dichlorobenzene motif, a key feature of this compound, is present in various biologically active molecules. The specific substitution pattern of chlorine atoms on the benzene ring can significantly influence the binding affinity and selectivity of a compound for its biological target.

For example, in the development of analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) as partial agonists for the peroxisome proliferator-activated receptor γ (PPARγ), the presence of a dichloro-aniline ring was found to be important for high affinity. nih.gov This highlights the utility of the dichlorinated phenyl group as a component in a larger molecular scaffold for designing compounds that target specific receptors. The benzamide (B126) functional group also offers a versatile point for chemical modification, allowing for the exploration of a wide range of chemical space in the search for new therapeutic agents.

Research on Structure-Activity Relationships (SAR) of Dichlorobenzamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For compounds containing a dichlorophenyl group, such as this compound, SAR studies have provided insights into the influence of substituent placement and nature on their biological effects.

In a study of 4-thiazolidinone (B1220212) derivatives as inhibitors of acetylcholinesterase (AChE) from mosquitoes, the substitution pattern on the phenyl ring was found to be a key determinant of selectivity. Specifically, halogen substituents had complex effects on the inhibitory activity. diva-portal.org The following table summarizes the inhibitory concentrations (IC50) of selected chlorinated analogues against human acetylcholinesterase (hAChE).

CompoundSubstitution PatternIC50 for hAChE (μM)
Analogue 1para-chloro>100
Analogue 2ortho-chloro>100
Analogue 3meta-chloroEquipotent with mosquito AChE
Inhibitory activity of chlorinated 4-thiazolidinone analogues against human acetylcholinesterase. diva-portal.org

These findings demonstrate that the position of the chlorine atoms on the phenyl ring can dramatically alter the biological activity and selectivity of the compounds. For instance, para- and ortho-chlorinated analogues were poor inhibitors of the human enzyme, indicating a degree of selectivity, while the meta-chlorinated analogue was equipotent against both human and mosquito enzymes. diva-portal.org Such SAR data is invaluable for guiding the design of more potent and selective compounds based on the dichlorobenzamide scaffold.

Future Research Directions and Translational Perspectives

Development of Novel 3,4-Dichlorobenzamide Derivatives with Enhanced Specificity or Reduced Environmental Impact

The development of new derivatives of this compound is a key area of future research, with a dual focus on enhancing biological activity and minimizing environmental persistence.

One promising approach involves the synthesis of alkoxy benzamide (B126) derivatives. For instance, researchers have synthesized a series of N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives. asianpubs.orgresearchgate.net These compounds have been evaluated for their anti-tuberculosis activity against the H37RV strain, with some derivatives showing exceptional activity. asianpubs.org This highlights the potential for modifying the core this compound structure to develop potent therapeutic agents.

From an environmental perspective, the persistence of chlorinated organic compounds is a significant concern. The environmental fate of the related compound, 2,6-dichlorobenzamide (B151250) (BAM), a primary metabolite of the herbicide dichlobenil (B1670455), has been studied. nih.gov Understanding the degradation pathways of such compounds is crucial for designing new derivatives with reduced environmental impact. Future research will likely focus on introducing functional groups that promote biodegradation without compromising biological activity.

Advanced Mechanistic Elucidation of Biological Effects

A thorough understanding of the mechanism of action of this compound is essential for its targeted application and the development of improved derivatives. While direct research on the specific biological targets of this compound is limited, insights can be drawn from related compounds.

The herbicide dichlobenil, which is structurally related as it degrades to 2,6-dichlorobenzamide, is known to inhibit cellulose (B213188) biosynthesis in plants. nationbuilder.com This provides a potential starting point for investigating the mechanism of action of dichlorobenzamides in various organisms. Future research will likely employ techniques such as proteomics and genomics to identify the specific protein targets of this compound and its derivatives. Elucidating these interactions at a molecular level will be crucial for understanding its biological effects and for the rational design of more specific and potent compounds.

Application in Emerging Fields of Chemical and Biological Science

The unique chemical properties of this compound suggest its potential for application in a variety of emerging scientific fields beyond its current uses.

One area of exploration is its use as a chemical probe. nih.gov A chemical probe is a small molecule that can be used to study biological processes by selectively interacting with a specific protein or pathway. The development of this compound-based probes could provide valuable tools for studying a range of biological systems.

Furthermore, the potential for incorporating this compound into novel materials is an area ripe for investigation. Its rigid structure and potential for hydrogen bonding make it an interesting candidate for the development of new polymers or crystalline materials with unique properties. Future research in materials science may uncover applications for this compound in areas such as electronics or separations technology.

Integration of Computational Chemistry with Experimental Research on this compound

The synergy between computational chemistry and experimental research offers a powerful approach to accelerate the discovery and development of new this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netigi-global.comunair.ac.idjppres.com For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase inhibitors, providing guidelines for designing more potent compounds. researchgate.net Similar QSAR studies on this compound derivatives could help to identify the key structural features that determine their activity and guide the synthesis of new and improved analogues.

Molecular docking is another computational technique that can provide insights into the binding of a ligand to its target protein. uowasit.edu.iqresearchgate.netmalariaworld.org By simulating the interaction between this compound derivatives and potential biological targets, researchers can predict their binding affinity and mode of interaction. This information can be used to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. A computational study on benzamide derivatives as glucokinase activators, for instance, utilized pharmacophore modeling, 3D-QSAR, and docking studies to identify potent candidates. nih.gov

The integration of these computational methods with experimental validation is a key future direction that promises to significantly advance our understanding and application of this compound and its derivatives.

Table of Research Findings on Benzamide Derivatives

Research Area Key Findings
Derivative Synthesis Synthesis of N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives with anti-tuberculosis activity. asianpubs.orgresearchgate.net
Environmental Fate 2,6-dichlorobenzamide (BAM) is a persistent metabolite of the herbicide dichlobenil. nih.gov
Mechanism of Action (related compounds) Dichlobenil (precursor to 2,6-dichlorobenzamide) inhibits cellulose biosynthesis. nationbuilder.com
QSAR Studies 3D-QSAR models for aminophenyl benzamide derivatives identified key features for HDAC inhibition. researchgate.net

| Computational Drug Design | Docking and QSAR studies on benzamide derivatives have guided the development of glucokinase activators. nih.gov |

Table of Chemical Compounds Mentioned

Compound Name
This compound
2,6-dichlorobenzamide
N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide
dichlobenil

Q & A

Q. What are the optimized synthetic routes for 3,4-dichlorobenzamide in laboratory settings?

The synthesis of this compound typically involves reacting 3,4-dichlorobenzoyl chloride with aqueous ammonia under controlled conditions. A validated method includes dissolving 3,4-dichlorobenzoyl chloride (0.5 mol) in dichloromethane, followed by slow addition of 28% aqueous ammonia at 0°C. After stirring at room temperature for 2 hours, the crude product is filtered and recrystallized from hexane, yielding ~93% purity . Alternative routes may use thionyl chloride in chlorobenzene for dehydration, achieving high yields (80–93%) after refluxing and recrystallization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR resolve chlorine-substituted aromatic protons (δ 7.35–7.21 ppm) and carbonyl signals (C=O at ~168 ppm) .
  • Infrared Spectroscopy (IR): Key peaks include N-H stretching (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Melting Point Analysis: Pure this compound exhibits a melting point of 74–75°C, consistent with literature standards .

Q. How can researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

Reactivity studies often involve reacting this compound with substituted amines or alcohols. For example, refluxing with thionyl chloride (SOCl₂) in chlorobenzene generates 3,4-dichlorobenzonitrile, a precursor for further functionalization . Kinetic studies under varying temperatures (e.g., 60–100°C) and solvent polarities (DMF vs. toluene) can elucidate reaction mechanisms .

Advanced Research Questions

Q. How can conflicting crystallographic data between dichlorobenzamide derivatives be resolved?

Discrepancies in crystal structures (e.g., unit cell parameters or space groups) require re-evaluation via high-resolution X-ray diffraction. For instance, 3,5-dichloro-N-(2-chlorophenyl)benzamide crystallizes in a triclinic system (space group , Z=2), while the 4-chlorophenyl derivative adopts a monoclinic lattice (Pn, Z=4). Cross-validation with computational models (e.g., density functional theory) and thermal ellipsoid analysis improves structural accuracy .

Q. What experimental strategies effectively track environmental degradation products of this compound?

Advanced methods include:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Detects metabolites like 2,6-dichlorobenzamide in environmental matrices (e.g., soil, water) at sub-ppb levels .
  • Isotopic Labeling: Using deuterated analogs (e.g., 4-Chlorobenzamide-2,3,5,6-d₄) to trace degradation pathways via mass shifts in fragmentation patterns .
  • Microbial Consortia Analysis: Co-culturing Aminobacter sp. MSH1 with native sand filter bacteria enhances mineralization efficiency by 40%, as shown via ¹⁴C-labeled BAM degradation studies .

Q. How can computational modeling optimize the study of this compound’s interactions with biological targets?

Molecular docking (e.g., using ChemBio3D Ultra) predicts binding affinities to receptors like EGFR kinase (PDB:1M17). Key steps include:

  • Ligand Preparation: Energy minimization of this compound derivatives using MMFF94 force fields.
  • Binding Site Analysis: Identifying residues (e.g., Lys721, Asp831) critical for hydrogen bonding and hydrophobic interactions .
  • Free Energy Calculations: Molecular dynamics simulations (50 ns) assess stability of ligand-receptor complexes .

Q. What challenges arise in detecting trace metabolites of this compound in biological systems?

Challenges include matrix interference in complex samples (e.g., plant tissues) and low metabolite concentrations. Solutions involve:

  • Solid-Phase Extraction (SPE): Using C18 cartridges to pre-conjugate analytes from cucumber extracts, achieving recovery rates >85% .
  • Derivatization: Converting polar metabolites (e.g., hydroxylated derivatives) to volatile trimethylsilyl ethers for GC-MS analysis .

Methodological Notes

  • Cross-Validation: Always corroborate spectral data (NMR/IR) with crystallographic or computational results to avoid misassignment .
  • Environmental Sampling: Use isotopically labeled internal standards (e.g., ¹³C-BAM) to correct for matrix effects in LC-MS workflows .
  • Ethical Compliance: Ensure in vitro studies adhere to regulatory guidelines (e.g., no in vivo testing without approval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.